(R)-Linezolid is a synthetic antimicrobial agent belonging to the oxazolidinone class of antibiotics. [] It is specifically active against Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). [, , ]
(R)-Linezolid is an enantiomer of the oxazolidinone class of antibiotics, primarily used to treat infections caused by Gram-positive bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus. This compound is notable for its unique mechanism of action and its significance in clinical settings, particularly for patients with limited treatment options due to antibiotic resistance.
(R)-Linezolid is derived from the parent compound linezolid, which was first synthesized in the 1990s by the pharmaceutical company Pharmacia & Upjohn. The synthesis of (R)-Linezolid involves various chemical pathways that utilize chiral precursors to ensure high enantiomeric purity.
(R)-Linezolid belongs to the class of synthetic antibiotics known as oxazolidinones. It is classified as a broad-spectrum antibiotic, effective against a range of bacterial pathogens, and is particularly important in treating serious infections where other antibiotics may fail.
The synthesis of (R)-Linezolid can be achieved through several methods, with notable advancements aimed at improving yield and purity. Common routes include:
(R)-Linezolid has a complex molecular structure characterized by its oxazolidinone core. The molecular formula is C16H20F3N3O4S, featuring a morpholine ring and a fluorophenyl group.
(R)-Linezolid undergoes various chemical reactions during its synthesis:
(R)-Linezolid functions by inhibiting bacterial protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, preventing the formation of functional ribosomes necessary for protein translation.
(R)-Linezolid is primarily used in clinical settings for treating serious infections caused by Gram-positive bacteria, particularly those resistant to other antibiotics. It has shown efficacy against:
In addition to its antibacterial applications, ongoing research explores potential uses in treating other infections where conventional antibiotics may fail due to resistance mechanisms.
The development and synthesis of (R)-Linezolid represent significant advancements in antibiotic therapy, addressing critical needs in modern medicine.
(R)-Linezolid is chemically designated as (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide, reflecting its systematic IUPAC nomenclature. This naming convention precisely defines its molecular architecture: a fluorinated phenyl ring connected to a morpholine moiety at the 4-position, linked to a 2-oxo-1,3-oxazolidin-5-yl ring system substituted at position 5 with an acetamidomethyl group [8] [9]. The stereochemical descriptor "(S)" refers specifically to the configuration at the chiral C5 position of the oxazolidinone ring—a critical feature that differentiates it from its enantiomer.
The molecular formula is C₁₆H₂₀FN₃O₄, with a molecular weight of 337.35 g/mol. Structural analysis reveals three key pharmacophores: (1) the morpholine ring contributing to solubility and target interactions, (2) the fluorinated phenyl ring enhancing membrane penetration and binding affinity, and (3) the oxazolidinone core housing the chiral center essential for ribosomal binding [5] [8]. X-ray crystallographic studies confirm that the (R)-enantiomer (designated by stereochemical priority rules) corresponds to the (S)-absolute configuration in modern Cahn-Ingold-Prelog terminology due to the ring orientation [3] [7]. This inversion highlights the importance of distinguishing between relative (R/S) and absolute configurations in complex heterocycles.
Table 1: Structural Characteristics of (R)-Linezolid
Property | Description |
---|---|
IUPAC Name | (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]acetamide |
Molecular Formula | C₁₆H₂₀FN₃O₄ |
Molecular Weight | 337.35 g/mol |
Chiral Center | C5 of oxazolidinone ring |
Key Pharmacophores | Morpholine ring, fluorophenyl group, oxazolidinone core |
CAS Number (R-enantiomer) | 872992-20-6 |
Chirality is a fundamental determinant of biological activity in oxazolidinone antibiotics. The oxazolidinone scaffold inherently contains a chiral center at position C5, leading to enantiomeric pairs with distinct spatial orientations. In oxazolidinones, the (S)-configuration (commercially known as linezolid's active form) positions pharmacophores optimally for binding to the bacterial ribosome's peptidyl transferase center (PTC). Conversely, the (R)-enantiomer exhibits steric incompatibility with this target [6] [9].
The ribosome's PTC is a chiral environment with specific spatial constraints. High-resolution cryo-EM structures of Staphylococcus aureus ribosomes reveal that the (S)-enantiomer forms critical hydrogen bonds between its acetamide group and the 23S rRNA backbone (specifically with G2505), while the morpholine ring interacts with U2506 and G2576 [6]. The (R)-enantiomer's inverted stereochemistry disrupts these interactions due to improper placement of the acetamidomethyl group relative to the rRNA nucleobases. This stereoselectivity exemplifies the "three-point attachment" model in chiral pharmacology, where multiple simultaneous interactions demand precise molecular orientation [7].
The commercial drug linezolid is formulated exclusively as the (S)-enantiomer. (R)-Linezolid is formally designated as a manufacturing impurity or synthetic byproduct with no therapeutic utility. Regulatory guidelines from the FDA and EMA require strict control of enantiomeric purity in linezolid formulations, typically limiting the (R)-enantiomer to ≤0.5% to ensure efficacy and avoid potential antagonistic effects [7] [9].
The antimicrobial disparity between (R)- and (S)-linezolid is profound and mechanistically well-defined. Biochemical assays demonstrate that the (S)-enantiomer inhibits bacterial protein synthesis initiation with IC₅₀ values typically 50–100 times lower than those of the (R)-counterpart across Gram-positive pathogens. This differential activity stems from their distinct ribosomal binding affinities [6] [9].
Table 2: In Vitro Antimicrobial Activity Comparison (MIC, μg/mL) [1] [6]
Bacterial Species | (S)-Linezolid | (R)-Linezolid | Fold Difference (S/R) |
---|---|---|---|
Staphylococcus aureus (MSSA) | 2–4 | >128 | >64 |
Staphylococcus aureus (MRSA) | 2–4 | >128 | >64 |
Enterococcus faecalis (VRE) | 1–2 | 128 | 128 |
M. intracellulare | 4 | >32 | >8 |
M. avium | 2–4 | >32 | >16 |
The molecular basis for this discrepancy was elucidated through ribosomal structural biology. Cryo-EM studies of linezolid-resistant S. aureus reveal that mutations in ribosomal protein uL3 (e.g., ΔSer145) or 23S rRNA (e.g., G2576U) induce allosteric rearrangements in the PTC. These alterations displace nucleotides critical for (S)-linezolid binding (notably G2505 and U2506) by 1.5–2.0 Å. While this disrupts (S)-enantiomer binding, the (R)-enantiomer remains unaffected—yet ineffective—due to its inherently low affinity [6]. Resistance mutations thus selectively impact the active enantiomer.
In mycobacterial species, the activity gap is equally pronounced. Against clinical isolates of M. intracellulare, (S)-linezolid exhibits MIC₉₀ values of 4 μg/mL, while the (R)-enantiomer shows no significant inhibition at concentrations up to 32 μg/mL. Similar trends occur in M. avium and M. kansasii, confirming the stereospecificity extends beyond typical Gram-positive pathogens to slow-growing mycobacteria [1]. The consistent inactivity of (R)-linezolid across bacterial taxa underscores that its presence in formulations would merely dilute efficacy without contributing to antimicrobial action.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7